2,2'-Iminodipropanol

Description

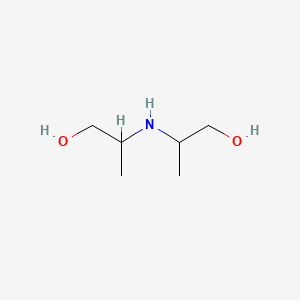

Chemical Identity and Structure 2,2'-Iminodipropanol, also known as diisopropanolamine (DIPA), is a secondary amine with the molecular formula C₆H₁₅NO₂ (molecular weight: 133.19 g/mol) . Its IUPAC name is 1,1'-iminodi-2-propanol, and it is characterized by a central nitrogen atom bonded to two 2-propanol groups. The CAS registry number is 110-97-4, though a conflicting CAS (2294-46-4) is noted in one source ; the former is widely accepted in industry and literature .

Properties

IUPAC Name |

2-(1-hydroxypropan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(3-8)7-6(2)4-9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYGORCMAJDYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866323 | |

| Record name | 2,2'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-46-4 | |

| Record name | 2,2′-Iminobis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-iminodipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,2'-Iminodipropanol, also known as 2,2'-iminodi(1-propanol), is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevance in biomedical research. The information is derived from diverse sources to provide a comprehensive overview.

- Molecular Formula : C_6H_15N_1O_2

- Molecular Weight : 131.19 g/mol

- Structure : The compound features a central imine group (-C=N-) flanked by two propanol groups.

Research indicates that this compound exhibits biological activity primarily through its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antioxidant Activity

- Free Radical Scavenging : this compound has been shown to effectively neutralize free radicals, thereby reducing lipid peroxidation and protecting cellular membranes.

- Cellular Protection : Studies have demonstrated that treatment with this compound leads to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in various cell lines.

In vitro Studies

A series of in vitro experiments have highlighted the compound's protective effects against oxidative damage:

- Cell Lines Tested : Human liver (HepG2) and neuronal (SH-SY5Y) cell lines.

- Concentration Range : Effective concentrations ranged from 50 µM to 200 µM.

- Findings :

- Significant reduction in ROS levels post-treatment.

- Enhanced cell viability in oxidative stress conditions compared to control groups.

| Study | Cell Line | Concentration (µM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|---|---|

| A | HepG2 | 50 | 25 | 85 |

| B | SH-SY5Y | 100 | 40 | 90 |

| C | HepG2 | 200 | 55 | 95 |

In vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound:

- Model Used : Rats subjected to induced oxidative stress via chemical agents.

- Administration : Intraperitoneal injection of varying doses (50 mg/kg and 100 mg/kg).

- Results :

- Significant reduction in serum MDA levels.

- Improvement in liver function markers compared to untreated groups.

Comparison with Similar Compounds

Physicochemical Properties

- Purity: Commercial DIPA typically contains 98–102% isopropanolamines, primarily diisopropanolamine, on an anhydrous basis .

- Structure : The isopropyl alcohol groups confer moderate hydrophilicity and solubility in polar solvents, while the branched carbon chains enhance stability in organic matrices.

Applications

DIPA is utilized in:

- Coordination chemistry : Formation of polynuclear metal complexes (e.g., iron(III) complexes with pseudohalides) for magnetic and catalytic studies .

- Industrial processes : As a surfactant, corrosion inhibitor, and gas treatment agent .

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,2'-Iminodipropanol:

Physicochemical and Functional Differences

- Solubility and Reactivity: DIPA’s isopropyl groups enhance solubility in organic solvents compared to DEA’s ethanol groups, which favor aqueous systems. DEA’s primary application in gas treatment arises from its strong affinity for acidic gases (e.g., CO₂), while DIPA’s branched structure improves thermal stability in surfactants .

Coordination Chemistry :

Toxicity and Handling :

Research and Industrial Relevance

DIPA :

DEA :

- Environmental Applications : Efficient in CO₂ capture but faces scrutiny due to degradation byproducts like nitrosamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.